3-(5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a sulfanyl group. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-(5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of polyfunctionalized triazole with various aromatic aldehydes. One common method includes the treatment of triazole with acetophenone derivatives, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes, leading to its antimicrobial and anticancer effects. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with biological molecules .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives, such as:
- 4-amino-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the triazole ring, pyridine ring, and sulfanyl group in 3-(5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C21H18N4S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-[5-[(2-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H18N4S/c1-16-8-5-6-9-18(16)15-26-21-24-23-20(17-10-7-13-22-14-17)25(21)19-11-3-2-4-12-19/h2-14H,15H2,1H3 |
InChI Key |
GKRLWIMTUGTENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.